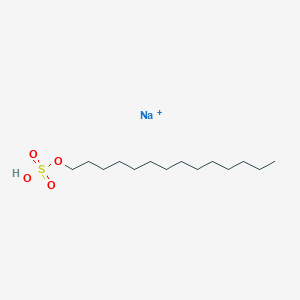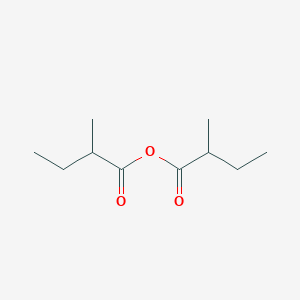
Metasilicic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of metasilicic acid typically involves the reaction of aqueous solutions of sodium silicate, leading to the formation of oligoetherols and polyurethane foams upon reacting with excess glycidol and ethylene carbonate. This process has been studied for its efficiency in producing semi-products that are further hydroxyalkylated to obtain desired oligoetherols, which are instrumental in forming foamed polyurethane compositions with studied properties (Chmiel & Lubczak, 2018).
Molecular Structure Analysis
The molecular structure of metasilicic acid and its derivatives, such as polysilicic acid, plays a crucial role in their reactivity and the formation of materials. The stability of polysilicic acid, measured as high- and low-molecular-weight silica, indicates that the proportion of polymers may amount to a significant percentage of the total dissolved silica, suggesting a complex molecular structure that influences its chemical behavior and applications (Dietzel, 2000).
Chemical Reactions and Properties
Metasilicic acid undergoes various chemical reactions, contributing to its diverse properties. For instance, the reaction between monosilicic acid and aluminum hydroxide showcases the adsorption behavior and potential for polymerization on the hydroxide surface, reflecting its chemical reactivity and the formation of layers of silicic acid on surfaces (Hingston & Raupach, 1967).
Physical Properties Analysis
The physical properties of metasilicic acid derivatives, such as their mesoporous structure and catalytic activity, have been explored in the context of their use in esterification reactions and as catalysts in organic synthesis. For example, 12-tungstosilicic acid anchored to mesoporous molecular sieves SBA-15 exhibits significant catalytic activity, highlighting the influence of physical properties on their functional applications (Chen et al., 2015).
Aplicaciones Científicas De Investigación
Polyurethane Foam Production : Metasilicic acid reacts with glycidol and ethylene carbonate to create oligoetherol, which is then used to produce polyurethane foams. These foams' properties were extensively studied (Chmiel & Lubczak, 2018).
Agricultural Enhancement : In symbiotic cowpea plants, metasilicic acid application promotes root growth and increases mechanical strength in stems and peduncles. It also affects hormone concentrations in plants, suggesting a role in ABA biosynthesis or accumulation (Dakora & Nelwamondo, 2003).
Biomedical Applications : Metasilicic acid is involved in the formation of complexes such as hyaluronic acid-silver nanocomposites, which have potential applications in chronic wound management, analgesic therapies, anticancer strategies, and detection of chemical substances and malignant cells (Dulińska-Litewka et al., 2021).
Health Benefits : An epidemiological study in a selenium-rich metasilicic acid hot spring area indicated potential impacts of metasilicic acid on skin diseases and diabetes (Li, 2012).
Nodule Formation in Legumes : Metasilicic acid enhances nodule formation and functioning in symbiotic cowpea, suggesting its importance in legume nutrition and nitrogen fixation (Nelwamondo & Dakora, 1999).
Geological and Environmental Studies : Studies have explored the dissolution of silicates and stability of polysilicic acid in natural environments, offering insights into geological and environmental processes (Dietzel, 2000).
Chemical Analysis : Metasilicic acid is used in microcomputer kinetics spectrophotometry for the determination of different low polymerized silicic acids in substances like sugarcane (Xiang, 1997).
Formation Mechanism Study : The formation mechanism of metasilicic acid from quartz and aluminum-silicate minerals has been examined, contributing to the understanding of natural mineral waters (Meng, 2007).
Wood Treatment for Fungal Decay Protection : Sodium silicate-derived products, including polysilicic acid, have been investigated for protecting wood against fungal degradation, offering safer and more economical alternatives for wood preservation (Chen, 2009).
Safety And Hazards
Metasilicic acid is labeled with the signal word “Warning” and has hazard statements H319 and H335, indicating that it causes serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .
Propiedades
IUPAC Name |
dihydroxy(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3Si/c1-4(2)3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKVHSBPTUYDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2SiO3, H2O3Si | |
| Record name | silicic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Silicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metasilicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30872499 | |
| Record name | Metasilicic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.099 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Silicic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17270 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Metasilicic acid | |
CAS RN |
7699-41-4, 1343-98-2 | |
| Record name | Silicic acid (H2SiO3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metasilicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Metasilicic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metasilicic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METASILICIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OI8D3YOH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)





